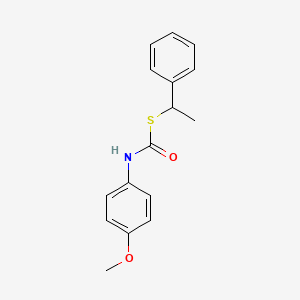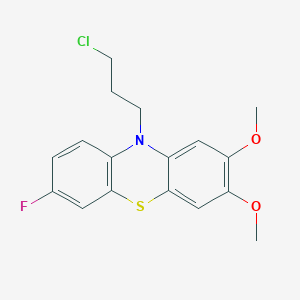
10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a 3-chloropropyl group, a fluorine atom, and two methoxy groups attached to the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Introduction of Fluorine: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 3-chloropropyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenothiazine derivatives.
Scientific Research Applications
10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, which is a common mechanism for antipsychotic drugs.
Serotonin Receptors: It may also interact with serotonin receptors, contributing to its potential antiemetic effects.
Enzyme Inhibition: The compound could inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A fluorinated phenothiazine with potent antipsychotic effects.
Prochlorperazine: Used primarily as an antiemetic and antipsychotic.
Uniqueness
10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine is unique due to its specific combination of substituents, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the 3-chloropropyl group, fluorine atom, and methoxy groups may influence its binding affinity and selectivity for various molecular targets, potentially leading to unique therapeutic effects.
Properties
CAS No. |
112678-12-3 |
|---|---|
Molecular Formula |
C17H17ClFNO2S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
10-(3-chloropropyl)-7-fluoro-2,3-dimethoxyphenothiazine |
InChI |
InChI=1S/C17H17ClFNO2S/c1-21-14-9-13-17(10-15(14)22-2)23-16-8-11(19)4-5-12(16)20(13)7-3-6-18/h4-5,8-10H,3,6-7H2,1-2H3 |
InChI Key |
ISGBIVKGDBYGEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C3=C(S2)C=C(C=C3)F)CCCCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


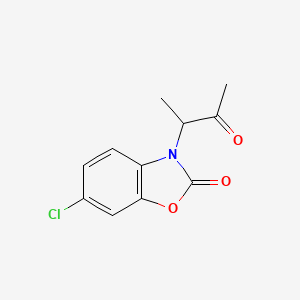
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
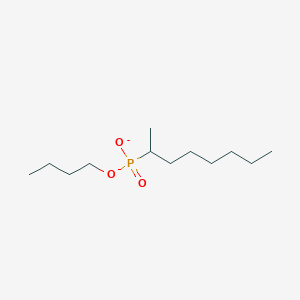
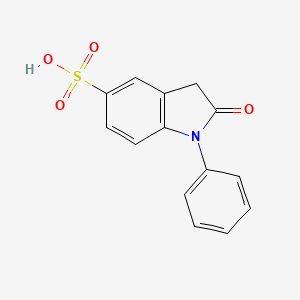

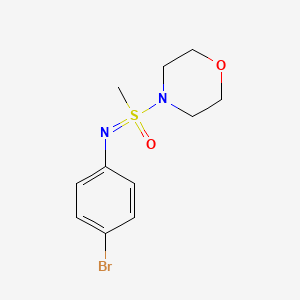
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)
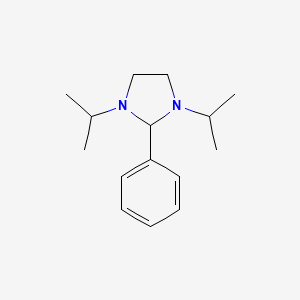
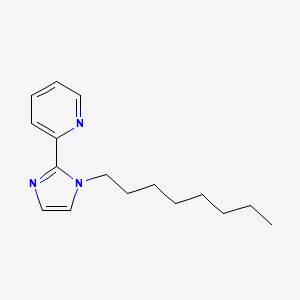
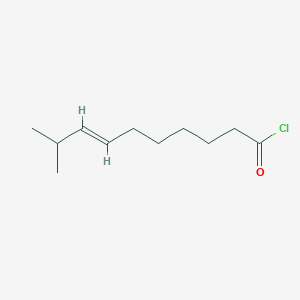
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)
